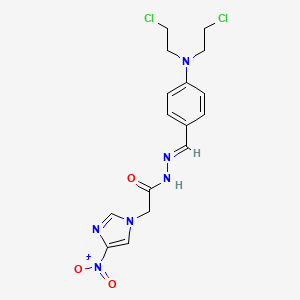
4-Nitro-1H-imidazole-1-acetic acid ((4-(bis(2-chloroethyl)amino)phenyl)methylene)hydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Nitro-1H-imidazole-1-acetic acid ((4-(bis(2-chloroethyl)amino)phenyl)methylene)hydrazide is a complex organic compound that belongs to the class of imidazole derivatives Imidazole is a five-membered heterocyclic moiety containing three carbon atoms, two nitrogen atoms, four hydrogen atoms, and two double bonds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitro-1H-imidazole-1-acetic acid ((4-(bis(2-chloroethyl)amino)phenyl)methylene)hydrazide typically involves multiple steps, starting with the preparation of the imidazole ring. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization to form the desired imidazole derivative . The reaction conditions are generally mild and can accommodate a variety of functional groups, including aryl halides and heterocycles.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Nitro-1H-imidazole-1-acetic acid ((4-(bis(2-chloroethyl)amino)phenyl)methylene)hydrazide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include tert-butylhydroperoxide for oxidation, hydrogen gas with a palladium catalyst for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pressures to achieve the desired transformations.
Major Products
The major products formed from these reactions include various substituted imidazole derivatives, which can exhibit different chemical and biological properties depending on the nature of the substituents.
Scientific Research Applications
4-Nitro-1H-imidazole-1-acetic acid ((4-(bis(2-chloroethyl)amino)phenyl)methylene)hydrazide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s derivatives have shown potential as antimicrobial and anticancer agents.
Medicine: It is being investigated for its potential therapeutic properties, including its ability to inhibit specific enzymes and pathways involved in disease processes.
Industry: The compound is used in the development of new materials and catalysts for various industrial processes.
Mechanism of Action
The mechanism of action of 4-Nitro-1H-imidazole-1-acetic acid ((4-(bis(2-chloroethyl)amino)phenyl)methylene)hydrazide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, it can interfere with cellular pathways involved in cell proliferation and survival, making it a potential candidate for anticancer therapy .
Comparison with Similar Compounds
Similar Compounds
Metronidazole-1-acetic acid: Another imidazole derivative with antimicrobial properties.
4-Imidazoleacetic acid: A simpler imidazole derivative used in various chemical applications.
Uniqueness
4-Nitro-1H-imidazole-1-acetic acid ((4-(bis(2-chloroethyl)amino)phenyl)methylene)hydrazide is unique due to its complex structure and the presence of multiple functional groups, which confer a wide range of chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its potential therapeutic applications make it a valuable compound in scientific research and industrial applications.
Properties
CAS No. |
93637-69-5 |
|---|---|
Molecular Formula |
C16H18Cl2N6O3 |
Molecular Weight |
413.3 g/mol |
IUPAC Name |
N-[(E)-[4-[bis(2-chloroethyl)amino]phenyl]methylideneamino]-2-(4-nitroimidazol-1-yl)acetamide |
InChI |
InChI=1S/C16H18Cl2N6O3/c17-5-7-23(8-6-18)14-3-1-13(2-4-14)9-20-21-16(25)11-22-10-15(19-12-22)24(26)27/h1-4,9-10,12H,5-8,11H2,(H,21,25)/b20-9+ |
InChI Key |
GNHOMAMXAIDFJH-AWQFTUOYSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=N/NC(=O)CN2C=C(N=C2)[N+](=O)[O-])N(CCCl)CCCl |
Canonical SMILES |
C1=CC(=CC=C1C=NNC(=O)CN2C=C(N=C2)[N+](=O)[O-])N(CCCl)CCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















